molecular formula C9H8IN B13662476 2-(2-Iodo-4-methylphenyl)acetonitrile

2-(2-Iodo-4-methylphenyl)acetonitrile

Cat. No.: B13662476
M. Wt: 257.07 g/mol
InChI Key: OLTDZANEXQLXND-UHFFFAOYSA-N
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Description

2-(2-Iodo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is characterized by the presence of an iodine atom and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-4-methylphenyl)acetonitrile typically involves the iodination of 4-methylphenylacetonitrile. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or cyanides.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2-(2-Iodo-4-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4-methylphenyl)acetonitrile is primarily related to its chemical reactivity. The iodine atom and nitrile group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodophenylacetonitrile
  • 4-Iodo-2-methylphenylacetonitrile
  • 2-Bromo-4-methylphenylacetonitrile

Comparison

2-(2-Iodo-4-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

2-(2-iodo-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8IN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3

InChI Key

OLTDZANEXQLXND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)I

Origin of Product

United States

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